molecular formula C15H20BFO2 B3147637 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-59-4

2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3147637
M. Wt: 262.13 g/mol
InChI Key: LQJNWLHPMPIZRY-UHFFFAOYSA-N
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Description

The compound “(3-Cyclopropyl-4-fluorophenyl)methanamine” is a solid substance with the linear formula C10H12N1F1 . Another related compound, “(3-Cyclopropyl-4-fluorophenyl)methanol”, has the CAS No. 1429421-88-4 .


Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-4-fluorophenyl)methanamine” is given by the InChI key AEBMJKAYVCSCBJ-UHFFFAOYSA-N . Another related compound, “Hydrazine, (3-cyclopropyl-4-fluorophenyl)-”, has the molecular formula C9H11FN2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Cyclopropyl-4-fluorophenyl)methanamine” include a solid form and an InChI key AEBMJKAYVCSCBJ-UHFFFAOYSA-N . Another related compound, “Hydrazine, (3-cyclopropyl-4-fluorophenyl)-”, has a predicted boiling point of 252.8±40.0 °C and a predicted density of 1.295±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : This compound's derivatives have been synthesized for their inhibitory activity against serine proteases, including thrombin, with studies conducted in both solid state and solution (Spencer et al., 2002).

  • Creation of Boron Capped Polyenes for LCD Technology : Novel derivatives have been synthesized for the potential use in liquid crystal display technology and as intermediates for conjugated polyene synthesis. Biological testing for neurodegenerative diseases treatment is also being explored (Das et al., 2015).

  • Polymer Synthesis : Utilized in the polymerization of monomers to yield polymers with narrow molecular weight distribution and almost perfect regioregularity, indicating its potential in precision polymer synthesis (Yokozawa et al., 2011).

  • Synthesis of Benzyloxycyanophenylboronic Esters : Used in the synthesis of new benzyloxycyanoboronic esters, showcasing its versatility in creating diverse organic compounds (El Bialy et al., 2011).

Applications in Material Science and Electronics

  • Fluorescence Emission in Nanoparticles : Its derivatives have been used to synthesize heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence in nanoparticles. This application is significant in material science for creating bright emission-tuned nanoparticles (Fischer et al., 2013).

  • Synthesis of Deeply Colored Polymers : Involved in the synthesis of deeply colored polymers containing isoDPP units in the main chain, indicating its role in the development of new materials with unique optical properties (Welterlich et al., 2012).

  • Boronate-Based Fluorescence Probes : Used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide, a novel approach in chemical sensing and imaging (Lampard et al., 2018).

Other Notable Applications

  • Electrochemical Properties and Reactions : Studied for its electrochemical properties and reactions, specifically in sulfur-containing organoboron compounds, contributing to the understanding of organoborate chemistry (Tanigawa et al., 2016).

  • Mechanism Studies in Cyclopropanation : The compound's derivatives have been used in the asymmetric Simmons-Smith cyclopropanation, aiding in understanding the mechanism and origins of stereoselectivity in this important reaction (Wang et al., 2011).

Safety And Hazards

“(3-Cyclopropyl-4-fluorophenyl)methanamine” has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Another related compound, “Cyclopropyl 4-fluorophenyl ketone”, has a flash point of 100.0±0.0 °C .

Future Directions

The future directions for the study and application of “2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not clear from the sources I found .

properties

IUPAC Name

2-(3-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-13(17)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJNWLHPMPIZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

627526-59-4
Record name 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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